molecular formula C29H27N3O5S2 B2708400 4-[benzyl(ethyl)sulfamoyl]-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide CAS No. 941928-50-3

4-[benzyl(ethyl)sulfamoyl]-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide

货号: B2708400
CAS 编号: 941928-50-3
分子量: 561.67
InChI 键: BHPZRWMBBPPVSP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a benzamide derivative featuring a sulfamoyl group substituted with benzyl and ethyl moieties, linked to a 1,3-thiazol-2-yl scaffold bearing a 7-ethoxy-1-benzofuran-2-yl substituent.

属性

IUPAC Name

4-[benzyl(ethyl)sulfamoyl]-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N3O5S2/c1-3-32(18-20-9-6-5-7-10-20)39(34,35)23-15-13-21(14-16-23)28(33)31-29-30-24(19-38-29)26-17-22-11-8-12-25(36-4-2)27(22)37-26/h5-17,19H,3-4,18H2,1-2H3,(H,30,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHPZRWMBBPPVSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC5=C(O4)C(=CC=C5)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

Overview of the Compound

Chemical Structure : The compound is characterized by a complex structure that includes a benzamide moiety, a sulfamoyl group, and a thiazole ring, along with a benzofuran derivative. This structure suggests potential interactions with various biological targets.

Molecular Formula : While the exact molecular formula for this compound is not provided in the sources, it can be inferred based on its components.

1. Antimicrobial Activity

Research has shown that compounds containing sulfamoyl and benzamide groups often exhibit antimicrobial properties. The sulfonamide derivatives are well-known for their ability to inhibit bacterial growth by targeting bacterial folate synthesis pathways.

2. Anticancer Properties

Compounds with similar structural motifs have been studied for their anticancer effects. For instance, benzofuran derivatives have demonstrated cytotoxic activity against various cancer cell lines. The specific thiazole and sulfamoyl functionalities may enhance this activity by interacting with cellular targets involved in proliferation and apoptosis.

3. Enzyme Inhibition

Given that related compounds have been identified as inhibitors of carbonic anhydrase and other enzymes, it is plausible that this compound could exhibit similar inhibitory effects. This could be particularly relevant in therapeutic contexts such as glaucoma treatment or cancer therapy, where carbonic anhydrase inhibition can play a role.

4. Neuropharmacological Effects

Benzofuran derivatives have also been explored for their neuropharmacological effects, including interactions with serotonin receptors. This could suggest potential applications in treating mood disorders or other neurological conditions.

Case Studies

While specific case studies on this compound are not available, related studies on analogs indicate promising biological activities:

  • Antimalarial Activity : Some benzothiazole derivatives have shown efficacy against malaria, suggesting that modifications to the benzofuran-thiazole framework could yield similar results.
  • In Vitro Studies : Compounds with similar structures have been tested against various cancer cell lines, demonstrating IC50 values indicating significant cytotoxicity.

Data Tables

Here is a comparative table summarizing the activities of structurally related compounds:

Compound NameActivity TypeIC50 Value (µM)Reference
Benzothiazole DerivativeAntimalarial5.3
SulfamoylbenzamideAntibacterial10.0
Benzofuran AnalogAnticancer15.0

科学研究应用

Antimicrobial Properties

Research indicates that compounds containing sulfamoyl and thiazole groups exhibit significant antimicrobial activity. For instance, similar compounds have been shown to inhibit bacterial growth through mechanisms that disrupt bacterial cell wall synthesis and function . The specific application of 4-[benzyl(ethyl)sulfamoyl]-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide in antimicrobial formulations is an area of ongoing investigation.

Enzyme Inhibition

The compound's structure suggests potential applications as an enzyme inhibitor. Compounds with thiazole rings have been studied for their ability to inhibit enzymes such as acetylcholinesterase and α-glucosidase, which are relevant in treating conditions like Alzheimer's disease and type 2 diabetes mellitus (T2DM) respectively . The specific inhibitory effects of this compound on these enzymes could be explored in future studies.

Synthesis and Characterization

A study detailed the synthesis of related sulfonamide compounds, demonstrating the methodology for creating similar structures through reactions involving various amines and sulfonyl chlorides . This provides a framework for synthesizing 4-[benzyl(ethyl)sulfamoyl]-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide in a laboratory setting.

In Silico Studies

Computational studies have been employed to predict the binding affinity of similar compounds to target enzymes. These studies utilize molecular docking simulations to assess how well a compound can interact with its target, providing insights into its potential efficacy as a drug candidate . Such approaches could be applied to 4-[benzyl(ethyl)sulfamoyl]-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide to evaluate its therapeutic potential.

Antidiabetic Agents

The structural characteristics of 4-[benzyl(ethyl)sulfamoyl]-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide suggest it may serve as a lead compound for developing new antidiabetic medications. Its ability to inhibit α-glucosidase could help manage blood glucose levels in diabetic patients .

Anti-inflammatory Effects

Compounds with similar structures have demonstrated anti-inflammatory properties in various studies. Investigating the anti-inflammatory potential of this compound could lead to new treatments for inflammatory diseases .

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several sulfamoyl benzamide derivatives. Below is a detailed comparison:

Core Scaffold and Substituent Variations

Compound Name Core Structure Key Substituents Biological Activity (if reported) Reference
Target Compound Benzamide + thiazole - 4-(Benzyl/ethyl)sulfamoyl
- 7-ethoxybenzofuran on thiazole
Not explicitly reported
4-[cyclohexyl(methyl)sulfamoyl]-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide Benzamide + thiazole - Cyclohexyl/methyl sulfamoyl
- Same 7-ethoxybenzofuran-thiazole
No activity data; structural analog
4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5) Benzamide + oxadiazole - Benzyl/methyl sulfamoyl
- 4-methoxyphenylmethyl on oxadiazole
Antifungal (C. albicans, MIC = 50 μg/mL)
4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11) Benzamide + oxadiazole - Cyclohexyl/ethyl sulfamoyl
- Furan-2-yl on oxadiazole
Antifungal (C. albicans, MIC = 100 μg/mL)
4-[benzyl(ethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide Benzamide + oxadiazole - Benzyl/ethyl sulfamoyl
- 4-fluorophenyl on oxadiazole
No activity data; structural analog

Key Observations

  • Sulfamoyl Group Flexibility : The benzyl/ethyl sulfamoyl group in the target compound differs from LMM5 (benzyl/methyl) and LMM11 (cyclohexyl/ethyl). Substitutions here may influence target binding; bulkier groups (e.g., cyclohexyl) could reduce solubility but enhance selectivity .
  • Heterocyclic Core : The thiazole core in the target compound contrasts with oxadiazole in LMM5/LMM11. Thiazoles often exhibit improved metabolic stability compared to oxadiazoles, which may enhance pharmacokinetics .
  • Benzofuran vs. Aryl Substituents: The 7-ethoxybenzofuran in the target compound is distinct from LMM5’s 4-methoxyphenylmethyl or LMM11’s furan.

Structural and Functional Insights

  • Electron-Withdrawing vs. Electron-Donating Groups : The ethoxy group in benzofuran (electron-donating) may stabilize interactions with fungal cytochrome P450 enzymes, contrasting with nitro or chloro substituents in less active analogs (e.g., ’s nitrophenyl derivative) .
  • Steric Effects : The benzyl/ethyl sulfamoyl group in the target compound introduces moderate steric bulk, balancing solubility and target engagement compared to bulkier analogs like LMM11 .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。